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molecular formula C10H10Cl2O3 B1347336 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid CAS No. 1914-66-5

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid

Cat. No. B1347336
M. Wt: 249.09 g/mol
InChI Key: DVCPZLUILSFNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163771B2

Procedure details

The reaction mixture of 3-(3-endo-amino-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile hydrochloride (300 mg, 1.03 mmol), commercially available 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid (310 mg, 1.24 mmol), EDCI (300 mg, 1.54 mmol), HOBT (210 mg, 1.54 mmol) and triethylamine (0.75 mL, 5.38 mmol) in CH2Cl2 (10 mL) was stirred 18 h. The resulting mixture was washed with satd. aq. NaHCO3 (5 mL) and brine (5 mL) successively, then dried over MgSO4, filtered and evaporated to give a residue which was purified by column chromatography (ethyl acetate: CH2Cl2=1:1) to give N-(8-(3-cyanobenzoyl)-8-azabicyclo[3.2.1]octan-3-endo-yl)-2-(2,4-dichlorophenoxy)-2-methylpropanamide (378 mg, 0.78 mmol, 76% yield) as a white foam. 1H NMR (CDCl3, 400 MHz): δ 1.55 (s, 6H), 1.85 (m, 2H), 2.00 (m, 3H), 2.20 (m, 3H), 2.50 (m, 1H), 4.04 (br s, 1H), 4.28 (q, 1H), 4.86 (br s, 1H), 7.05 (d, 1H), 7.22 (dd, 1H), 7.44 (d, 2H), 7.58 (m, 2H), 7.77 (m, 3H).
[Compound]
Name
3-(3-endo-amino-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile hydrochloride
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:3]=1[O:4][C:5]([CH3:10])([CH3:9])[C:6](O)=[O:7].CC[N:18]=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.C(N(CC)CC)C>C(Cl)Cl>[Cl:1][C:2]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:3]=1[O:4][C:5]([CH3:10])([CH3:9])[C:6]([NH2:18])=[O:7]

Inputs

Step One
Name
3-(3-endo-amino-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile hydrochloride
Quantity
300 mg
Type
reactant
Smiles
Name
Quantity
310 mg
Type
reactant
Smiles
ClC1=C(OC(C(=O)O)(C)C)C=CC(=C1)Cl
Name
Quantity
300 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
210 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting mixture was washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aq. NaHCO3 (5 mL) and brine (5 mL) successively, then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (ethyl acetate: CH2Cl2=1:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C(OC(C(=O)N)(C)C)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.78 mmol
AMOUNT: MASS 378 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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